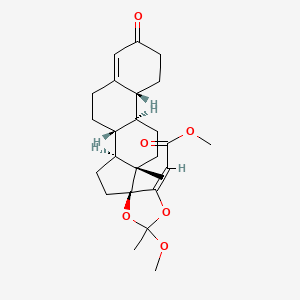
2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolamide sodium may be used to prevent and reduce the symptoms of altitude sickness. This drug is also used with other medications to treat open-angle glaucoma due to its efficacy as a diuretic. It decreases the amount of fluid that can build up in the eye. It is also used to decrease a buildup of body fluids (edema) caused by congestive heart failure or certain medications. It has also been used with other medications to treat certain types of seizures (petit mal and unlocalized seizures).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Properties
2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt and its derivatives have been studied for their carbonic anhydrase inhibitory properties. Research has shown that certain salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural analog of acetazolamide, exhibit carbonic anhydrase inhibitory activity. These salts also demonstrated anticonvulsant and diuretic activities with little neurotoxicity (Díaz et al., 2016).
Antiviral and Antiglaucoma Effects
Compounds derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown promise in antiviral and antiglaucoma research. A study focusing on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that some of these compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, derivatives synthesized from this compound have shown efficacy in lowering intraocular pressure, a key factor in glaucoma treatment (Barboiu et al., 2000).
Antibacterial Activity
Some derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have demonstrated antibacterial activity. A study explored the synthesis of bis-heterocyclic derivatives of this compound, which displayed moderate to good activity against certain gram-positive bacteria (Al-jubouri & Qasir, 2017).
Anti-inflammatory and Analgesic Properties
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown significant anti-inflammatory and analgesic activity. Research indicates that these compounds could be potential alternatives to existing anti-inflammatory agents, offering fewer gastrointestinal side effects (Sainy et al., 2009).
Anticancer Potential
A study focusing on the design of novel anticancer sulfonamide-based 2,5-disubstituted-1,3,4-thiadiazole derivatives identified potential carbonic anhydrase inhibitors. One particular compound demonstrated promising anticancer activity against the MCF-7 cell line, indicating potential applications in cancer treatment (Abas et al., 2021).
Propriétés
Numéro CAS |
72296-05-0 |
|---|---|
Formule moléculaire |
C2H3N4NaO2S2 |
Poids moléculaire |
202.18 |
Nom IUPAC |
1,3,4-Thiadiazole-2-sulfonamide, 5-amino-, monosodium salt |
InChI |
1S/C2H3N4O2S2.Na/c3-1-5-6-2(9-1)10(4,7)8;/h(H3-,3,4,5,7,8);/q-1;+1 |
Clé InChI |
QSGOFQPIEHAARI-UHFFFAOYSA-N |
SMILES |
c1(nnc(s1)S(=O)(=O)[NH-])N.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amino thiadiazole sulfonamide, CL 5343 sodium salt, Tio-urasin sodium, Zolamide sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)
![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)


